5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one
Description
Properties
CAS No. |
646517-67-1 |
|---|---|
Molecular Formula |
C16H26O2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-5-octyl-3-prop-2-enylthiophen-2-one |
InChI |
InChI=1S/C16H26O2S/c1-4-6-7-8-9-10-12-16(3)14(17)13(11-5-2)15(18)19-16/h5,17H,2,4,6-12H2,1,3H3 |
InChI Key |
CCAUCDQTCHEATB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C(=C(C(=O)S1)CC=C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Electrophilic Aromatic Substitution
One of the primary methods for synthesizing 5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one involves electrophilic aromatic substitution reactions. In this approach, a thiophen derivative is treated with an appropriate electrophile under controlled conditions.
- Starting Material: Thiophene derivative
- Electrophile: Acryloyl chloride or similar reagent
- Catalyst: Lewis acids (e.g., AlCl₃)
- Solvent: Dichloromethane or chloroform
- Temperature: 0°C to room temperature
Yield and Purification:
The reaction typically yields moderate to high purity products, which can be purified by recrystallization from ethanol or chromatography methods.
Synthesis via Condensation Reactions
Another effective method for synthesizing this compound is through condensation reactions involving substituted thiophenes and carbonyl compounds.
- Starting Materials: 5-Hydroxythiophene and an appropriate aldehyde or ketone
- Reagents: Acid catalysts (e.g., p-toluenesulfonic acid)
- Conditions: Reflux in ethanol for several hours
Yield and Purification:
Yields can exceed 80%, with purification achieved through column chromatography or crystallization techniques.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods, highlighting their yields, reaction conditions, and purification techniques:
| Method | Yield (%) | Reaction Conditions | Purification Technique |
|---|---|---|---|
| Electrophilic Aromatic Substitution | 70-85 | 0°C to RT; dichloromethane solvent | Recrystallization, chromatography |
| Condensation Reaction | 80-90 | Reflux in ethanol; acid catalyst | Column chromatography |
Detailed Research Findings
Reaction Mechanisms
The mechanisms involved in these synthesis routes are crucial for understanding how to optimize yields and selectivity:
Electrophilic Aromatic Substitution: The electrophile attacks the aromatic ring of the thiophene, forming a sigma complex that subsequently loses a proton to restore aromaticity.
Condensation Reactions: The nucleophilic attack of the thiophene on the carbonyl carbon leads to the formation of an intermediate that undergoes dehydration to yield the final product.
Factors Influencing Yield
Several factors can influence the yield of 5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one during synthesis:
Temperature Control: Higher temperatures may increase reaction rates but can also lead to undesired side reactions.
Purity of Starting Materials: Impurities in starting materials can affect reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophenones with various functional groups.
Scientific Research Applications
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone involves its interaction with specific molecular targets and pathways The hydroxyl group and thiophene ring play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other thiophen-3(2H)-one derivatives, particularly those reported in . Below is a comparative analysis of key analogues:
Structural Insights :
- Lipophilicity : The octyl chain in the target compound enhances membrane permeability compared to shorter alkyl chains in analogues like SBI-4167 .
- Hydrogen Bonding : The 5-OH group enables interactions akin to those seen in SBI-4232, which utilizes a hydroxybenzamide motif for receptor binding .
- Propenyl Group : Shared with Compound 3(1) (), the propenyl moiety may contribute to covalent binding or π-π stacking in biological targets .
Physicochemical Properties
Data inferred from synthetic and computational studies:
| Property | Target Compound | SBI-4167 | Compound 3(1) |
|---|---|---|---|
| Molecular Weight | ~308.4 g/mol | ~350.4 g/mol | ~387.3 g/mol |
| LogP (Predicted) | 4.8 (octyl chain) | 3.2 | 3.5 |
| Hydrogen Bond Donors | 1 (5-OH) | 1 (4-hydroxyphenyl) | 1 (imine H) |
| Key Reactivity | Propenyl addition | Suzuki coupling | Thiazole ring |
Notes:
Hypothetical Targets for the Target Compound :
- Lipid-Mediated Pathways : The octyl chain may facilitate interactions with lipid-binding proteins or membranes.
- ROS Scavenging: The 5-OH group could confer antioxidant activity, as seen in phenolic compounds .
Biological Activity
Chemical Structure and Properties
The chemical structure of 5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one can be described as follows:
- Molecular Formula : C15H22O2S
- IUPAC Name : 5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one
Structural Characteristics
The compound features a thiophene ring substituted with a hydroxyl group, a methyl group, an octyl chain, and an allyl group. These structural components contribute to its biological activity.
Pharmacological Effects
Research indicates that 5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one exhibits several pharmacological effects:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may help in reducing oxidative stress in biological systems.
- Anti-inflammatory Properties : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary tests demonstrate that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
The mechanisms through which 5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one exerts its effects are still being elucidated. However, the following pathways have been proposed:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound may inhibit this pathway, leading to reduced expression of inflammatory mediators.
- Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may protect cells from oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antioxidant Properties
A study published in Journal of Natural Products evaluated the antioxidant capacity of various thiophene derivatives, including 5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one. The results showed that this compound had a significant ability to reduce oxidative stress markers in cultured cells.
Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. (2023) demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory therapeutic agent.
Study 3: Antimicrobial Activity
In a comparative study on antimicrobial agents, 5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in ROS | Journal of Natural Products |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | Smith et al., 2023 |
| Antimicrobial | Effective against S. aureus and E. coli | Comparative Study, 2024 |
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